4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves the reaction of isonicotinoyl hydrazide with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL BENZOATE: Similar in structure but lacks the methoxy group.
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE: Similar but with an ethoxy group instead of a methoxy group.
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE: Similar but with a butoxy group.
Uniqueness
The presence of the methoxy group in 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H17N3O4/c1-27-18-8-4-17(5-9-18)21(26)28-19-6-2-15(3-7-19)14-23-24-20(25)16-10-12-22-13-11-16/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
LCHPNFSVVIVMNA-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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